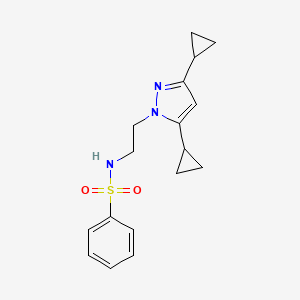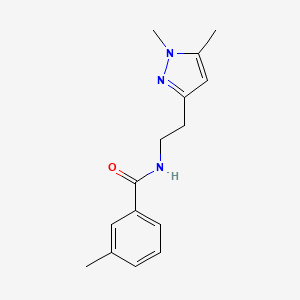
4-(2-Hydroxy-2-propyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-2-propyl)cyclohexanol is an organic compound with the molecular formula C9H18O2 It is a cyclohexanol derivative where the hydroxyl group is substituted at the fourth position with a 2-hydroxy-2-propyl group
Mécanisme D'action
Target of Action
Cyclohexanol derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that alcohols can undergo reactions such as conversion into alkyl halides, tosylates, and esters . They can also undergo dehydration to yield alkenes . The specific interactions of 4-(2-Hydroxy-2-propyl)cyclohexanol with its targets would depend on the specific biochemical context.
Biochemical Pathways
One study suggests that phenolic compounds, which include cyclohexanol derivatives, can undergo electrocatalytic hydrogenation, leading to the production of cyclohexane . This process involves the removal of the hydroxyl group and the hydrogenation of the benzene ring .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties could potentially affect its bioavailability and pharmacokinetics.
Result of Action
The conversion of phenolic compounds to cyclohexane through electrocatalytic hydrogenation suggests that the compound could potentially alter cellular redox states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature can affect its stability . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-2-propyl)cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 4-(2-hydroxy-2-propyl)cyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of hydrogen gas at room temperature and atmospheric pressure.
Another method involves the Grignard reaction, where 4-bromo-2-propylcyclohexanol is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then treated with formaldehyde, followed by hydrolysis to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxy-2-propyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-(2-oxo-2-propyl)cyclohexanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 4-(2-hydroxy-2-propyl)cyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 4-(2-chloro-2-propyl)cyclohexanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 4-(2-oxo-2-propyl)cyclohexanol.
Reduction: 4-(2-hydroxy-2-propyl)cyclohexane.
Substitution: 4-(2-chloro-2-propyl)cyclohexanol.
Applications De Recherche Scientifique
4-(2-Hydroxy-2-propyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simple cyclohexanol without the 2-hydroxy-2-propyl substitution.
4-(2-Hydroxy-2-methyl)cyclohexanol: Similar structure but with a methyl group instead of a propyl group.
4-(2-Hydroxy-2-ethyl)cyclohexanol: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-(2-Hydroxy-2-propyl)cyclohexanol is unique due to the presence of the 2-hydroxy-2-propyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
4-(2-hydroxypropan-2-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,10-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTXIPGMIMZAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B3001457.png)


![N-cyclohexyl-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3001462.png)
![methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate](/img/structure/B3001463.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B3001464.png)
![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)
![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)

![4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one](/img/structure/B3001468.png)
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B3001474.png)
